Risedronate cyclic dimer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H18N2O12P4 |

|---|---|

Molecular Weight |

530.19 g/mol |

IUPAC Name |

[2,5-dihydroxy-2,5-dioxo-6-phosphono-3,6-bis(pyridin-3-ylmethyl)-1,4,2λ5,5λ5-dioxadiphosphinan-3-yl]phosphonic acid |

InChI |

InChI=1S/C14H18N2O12P4/c17-29(18,19)13(7-11-3-1-5-15-9-11)27-32(25,26)14(30(20,21)22,28-31(13,23)24)8-12-4-2-6-16-10-12/h1-6,9-10H,7-8H2,(H,23,24)(H,25,26)(H2,17,18,19)(H2,20,21,22) |

InChI Key |

SEZUEFYYUDYBTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CC2(OP(=O)(C(OP2(=O)O)(CC3=CN=CC=C3)P(=O)(O)O)O)P(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Risedronate Cyclic Dimer Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risedronate, a third-generation bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption, widely prescribed for the treatment and prevention of osteoporosis and other bone disorders. The stability of the risedronate molecule is a critical factor in its pharmaceutical formulation and efficacy. During synthesis, formulation, and storage, risedronate can undergo degradation to form various impurities. One such critical impurity is the risedronate cyclic dimer, also identified in pharmacopeias as Risedronate EP Impurity A or Risedronate Related Compound B. The formation of this dimer is indicative of product degradation and is closely monitored to ensure the safety and potency of the final drug product.

This technical guide provides an in-depth exploration of the formation mechanism of the this compound. It consolidates available information on its synthesis, characterization, and the factors influencing its formation, presented in a format tailored for researchers, scientists, and drug development professionals.

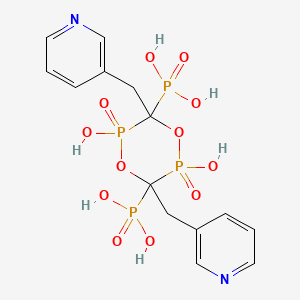

This compound: Structure and Identification

The this compound is a complex molecule formed from the intermolecular condensation of two risedronate molecules. Its chemical structure features a central 1,4,2λ⁵,5λ⁵-dioxadiphosphinane ring.

Chemical Name: [2,5-dihydroxy-2,5-dioxo-6-phosphono-3,6-bis(pyridin-3-ylmethyl)-1,4,2λ⁵,5λ⁵-dioxadiphosphinan-3-yl]phosphonic acid

Molecular Formula: C₁₄H₁₈N₂O₁₂P₄

CAS Number: 1486617-90-6

The structural elucidation of this impurity is typically achieved through a combination of advanced analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed information about its molecular weight and the connectivity of its atoms.

Proposed Mechanism of Cyclic Dimer Formation

The precise mechanism for the formation of the this compound is not extensively detailed in publicly available literature. However, based on the principles of phosphonate chemistry and the conditions known to promote risedronate degradation (e.g., heat and humidity), a plausible mechanism involving intermolecular condensation can be proposed. The reaction is likely acid or base-catalyzed and proceeds through the formation of a pyrophosphate-like intermediate.

The key steps are hypothesized to be:

-

Activation of a Phosphonate Group: Under thermal stress or in the presence of an acid or base catalyst, a phosphonate group on a risedronate molecule is activated, making it more susceptible to nucleophilic attack. This could involve protonation or deprotonation of the phosphonate hydroxyl groups.

-

Nucleophilic Attack: A phosphonate group from a second risedronate molecule acts as a nucleophile, attacking the activated phosphorus atom of the first molecule.

-

Formation of a Linear Dimer Intermediate: This intermolecular reaction results in the formation of a linear dimer linked by a P-O-P (pyrophosphate-like) bond.

-

Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by a phosphonate group on the other end of the linear dimer onto the corresponding activated phosphorus atom leads to the formation of the stable six-membered dioxadiphosphinane ring.

-

Dehydration: The condensation reactions are accompanied by the elimination of water molecules.

The overall process represents a dehydration-driven dimerization and cyclization.

Factors Influencing Dimer Formation

Several factors can influence the rate and extent of this compound formation:

-

Temperature: Elevated temperatures are a primary driver of degradation. Thermal stress provides the activation energy required for the condensation reaction to occur. Studies have indicated that the thermal degradation of risedronate can begin at temperatures as low as 100°C.

-

pH: The pH of the environment can catalyze the reaction. Both acidic and basic conditions can facilitate the activation of the phosphonate groups, promoting nucleophilic attack.

-

Moisture: The presence of water can play a dual role. While it is a product of the condensation reaction, its presence in a formulation can facilitate the hydrolytic degradation of risedronate, which may be a competing or preceding step to dimerization. Conversely, in a solid-state reaction, the removal of water can drive the equilibrium towards dimer formation.

-

Excipients: Interactions with excipients in a pharmaceutical formulation can potentially influence the stability of risedronate and the rate of dimer formation.

Quantitative Data Summary

The following tables summarize typical quantitative data that would be generated during the analysis of risedronate and its cyclic dimer impurity. Please note that specific values can vary depending on the experimental conditions.

Table 1: Typical Analytical Parameters for Risedronate and its Cyclic Dimer

| Parameter | Risedronate | This compound |

| Molecular Formula | C₇H₁₁NO₇P₂ | C₁₄H₁₈N₂O₁₂P₄ |

| Molecular Weight | 283.11 g/mol | 530.19 g/mol |

| Appearance | White to off-white crystalline powder | - |

| Typical HPLC Retention Time | Varies with method | Typically longer than risedronate |

| Mass Spec (m/z) | [M+H]⁺ = 284.0 | [M+H]⁺ = 531.0 |

Table 2: Example Forced Degradation Study Conditions and Expected Observations

| Stress Condition | Reagents and Conditions | Expected Observation |

| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | Potential for minor degradation, dimer formation possible. |

| Base Hydrolysis | 0.1 M NaOH, 80°C, 24h | Significant degradation, potential for dimer and other products. |

| Oxidative | 3% H₂O₂, RT, 24h | Minimal degradation expected. |

| Thermal | 105°C, 48h | Dimer formation is a likely degradation pathway. |

| Photolytic | ICH Q1B conditions | Risedronate is generally stable to light. |

Experimental Protocols

Detailed experimental protocols are crucial for studying the formation of the this compound. Below are generalized methodologies for key experiments.

Protocol 1: Forced Degradation Study of Risedronate

Objective: To generate the this compound and other degradation products under various stress conditions to understand the degradation pathways.

Materials:

-

Risedronate sodium

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

HPLC grade acetonitrile and other solvents

-

pH meter

-

Thermostatic oven

-

Photostability chamber

-

HPLC system with UV or MS detector

Procedure:

-

Sample Preparation: Prepare stock solutions of risedronate sodium in high-purity water at a concentration of approximately 1 mg/mL.

-

Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

Base Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours and then dilute for analysis.

-

Thermal Degradation (Solid State): Place a known amount of solid risedronate sodium in a petri dish and expose it to a temperature of 105°C in a thermostatic oven for 48 hours. Dissolve the stressed sample in a suitable solvent for analysis.

-

Thermal Degradation (Solution): Heat an aliquot of the stock solution at 80°C for 24 hours. Cool and dilute for analysis.

-

Photolytic Degradation: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

Protocol 2: Isolation and Characterization of the this compound

Objective: To isolate the cyclic dimer from a stressed sample and confirm its structure.

Materials:

-

Stressed risedronate sample containing the dimer (from Protocol 1)

-

Preparative HPLC system

-

Lyophilizer

-

NMR spectrometer

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Isolation: Inject the stressed sample onto a preparative HPLC column using a method developed to resolve the dimer from risedronate and other impurities. Collect the fraction corresponding to the dimer peak.

-

Purification: Pool the collected fractions and remove the solvent, for example, by lyophilization, to obtain the isolated dimer as a solid.

-

Mass Spectrometry: Dissolve a small amount of the isolated solid in a suitable solvent and analyze by high-resolution mass spectrometry to confirm the molecular weight and obtain the exact mass, which helps in confirming the elemental composition.

-

NMR Spectroscopy: Dissolve a sufficient amount of the isolated dimer in a suitable deuterated solvent (e.g., D₂O) and acquire ¹H, ¹³C, and ³¹P NMR spectra. The NMR data will provide detailed structural information, including the connectivity of atoms and the chemical environment of the phosphorus atoms in the cyclic structure.

Visualizations

The following diagrams, created using the DOT language, illustrate the proposed reaction pathway and a typical experimental workflow.

Unraveling the Synthesis and Isolation of Risedronate Cyclic Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis and isolation of impurities and related compounds are critical aspects of pharmaceutical development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Risedronate, a bisphosphonate used in the treatment of osteoporosis, is known to have several related compounds, among which the Risedronate Cyclic Dimer presents a unique synthetic and analytical challenge. This technical guide provides an in-depth overview of the available knowledge on the synthesis and isolation of this specific impurity.

Understanding this compound

This compound, identified as a process impurity and potential degradation product of risedronate, is a molecule of significant interest in quality control and process optimization. It is officially recognized in pharmacopeias, designated as Risedronate EP Impurity A and Risedronate USP Related Compound B.

| Identifier | Value |

| Chemical Name | [(3RS,6RS and 3R,6S-meso)-2,5-dihydroxy-2,5-dioxo-3,6-bis[(pyridin-3-yl)methyl]-1,4,2λ5,5λ5-dioxadiphosphinane-3,6-diyl]bis(phosphonic acid) |

| CAS Number | 1486617-90-6[1] |

| Molecular Formula | C14H18N2O12P4[1] |

| Molecular Weight | 530.2 g/mol [1] |

Synthesis and Formation Pathway

Detailed experimental protocols for the deliberate synthesis of this compound are not extensively documented in publicly available literature. Its formation is primarily understood as a byproduct of the risedronate synthesis process or as a degradation product under specific stress conditions.

The likely pathway for the formation of the cyclic dimer involves the intermolecular condensation of two molecules of risedronate. This reaction is conceptually a dehydration process, where two phosphonate groups from separate risedronate molecules react to form a diphosphonate linkage, resulting in a cyclic structure.

Caption: Putative formation of this compound via intermolecular condensation.

Forced degradation studies are instrumental in understanding the conditions that may lead to the formation of such impurities. These studies involve subjecting the API to stress conditions more severe than accelerated stability testing, such as high temperatures, extreme pH, oxidation, and photolysis.[2][3][4] While specific data on the formation of the this compound under these conditions is not detailed in the reviewed literature, thermal stress is a plausible factor contributing to its generation.

Isolation and Purification

The isolation and purification of the this compound from a mixture containing risedronate and other related compounds necessitate advanced chromatographic techniques. Given the polar and ionic nature of bisphosphonates, ion chromatography and hydrophilic interaction liquid chromatography (HILIC) are particularly effective.

Experimental Protocol: Ion Chromatography for Separation of Risedronate and Related Compounds

This protocol is adapted from established USP methods for the analysis of risedronate and its impurities and can be optimized for the isolation of the cyclic dimer.

1. Materials and Reagents:

-

Risedronate sodium reference standard and sample containing the cyclic dimer impurity.

-

Ethylenediaminetetraacetic acid (EDTA), disodium salt

-

Sodium hydroxide (NaOH)

-

Deionized water, HPLC grade

-

Acetonitrile, HPLC grade

2. Chromatographic System:

-

HPLC System: An inert HPLC system is recommended to prevent chelation of the phosphonate groups with metal components of the system.

-

Column: A high-capacity, anion-exchange column, such as a Dionex IonPac™ AS7 (4 x 250 mm), is suitable for separating polyvalent anions like bisphosphonates.

-

Detector: UV detector set at 263 nm.

3. Mobile Phase Preparation:

-

Prepare a 4.8 mM EDTA solution by dissolving the appropriate amount of disodium EDTA in deionized water.

-

Adjust the pH of the mobile phase to 9.5 ± 0.1 with a 5 M NaOH solution.

-

Filter and degas the mobile phase before use.

4. Sample Preparation:

-

Dissolve the sample containing risedronate and the cyclic dimer in the mobile phase to a suitable concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

| Parameter | Condition |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 263 nm |

6. Isolation Procedure:

-

Perform multiple injections of the sample onto the chromatographic system.

-

Collect the fraction corresponding to the retention time of the this compound. The retention time will need to be determined based on a reference standard or by characterization of the eluted peaks.

-

Pool the collected fractions.

-

The solvent can be removed under vacuum to yield the isolated compound.

Caption: General workflow for the isolation of this compound.

Characterization

Once isolated, the structure and purity of the this compound must be confirmed using various analytical techniques. These include:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To elucidate the chemical structure and confirm the cyclic nature and the phosphonate linkages.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound.

Conclusion

References

Risedronate Cyclic Dimer: A Technical Guide to Identification and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Risedronate cyclic dimer, a known impurity of the active pharmaceutical ingredient (API) Risedronate. This document details its identification, chemical properties, and recommended analytical methodologies for its detection and quantification.

Introduction to Risedronate and its Cyclic Dimer

Risedronate is a pyridinyl bisphosphonate used to treat and prevent osteoporosis and Paget's disease of the bone. During the synthesis and storage of Risedronate, various related substances and degradation products can form. One such impurity is the this compound. Due to the potential impact of impurities on the safety and efficacy of the final drug product, rigorous analytical control is essential.

The this compound is recognized as a significant impurity and is listed in the European Pharmacopoeia (EP) as "Risedronate Impurity A".

Identification and Chemical Properties

The this compound is a well-characterized compound, and reference standards are commercially available. Its identity has been confirmed through various spectroscopic and spectrometric techniques.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | (2,5-Dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) |

| Synonyms | Risedronate EP Impurity A, Risedronate Related Compound B |

| CAS Number | 1486617-90-6 |

| Molecular Formula | C₁₄H₁₈N₂O₁₂P₄ |

| Molecular Weight | 530.19 g/mol |

| Pharmacopoeial Listing | European Pharmacopoeia (Monograph 2572) |

Experimental Protocols for Identification and Quantification

While the official detailed analytical procedure from the European Pharmacopoeia is not publicly available, a robust analytical method for the identification and quantification of the this compound can be developed based on established techniques for the analysis of bisphosphonates and their impurities. A combination of High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD), is recommended.

General Analytical Workflow

The following diagram outlines a general workflow for the identification and quantification of the this compound in a drug substance or product.

Recommended HPLC-MS Method

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, and column oven.

-

Mass Spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A mixed-mode reversed-phase/anion-exchange column is often suitable for bisphosphonate analysis.

-

Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from low to high organic modifier concentration.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 5-20 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: ESI negative.

-

Scan Mode: Full scan for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

System Suitability: The system suitability should be established by injecting a solution of the this compound reference standard and the Risedronate API to ensure adequate resolution, peak shape, and sensitivity.

Formation and Control

The this compound is a potential process-related impurity and degradation product. Its formation can be influenced by factors such as temperature, pH, and the presence of other reactive species during the synthesis and storage of Risedronate.

The following diagram illustrates the logical relationship between Risedronate and its cyclic dimer impurity.

The Emergence of a Risedronate Impurity: A Technical Overview of the Cyclic Dimer

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the complete characterization of an active pharmaceutical ingredient (API) and its associated impurities is paramount to ensuring drug safety and efficacy. This technical guide delves into the available information surrounding a known impurity of Risedronate, the Risedronate cyclic dimer. While comprehensive details regarding its initial discovery and specific formation pathways are not extensively documented in publicly available literature, this paper aims to consolidate the existing knowledge and provide a framework for its analytical consideration.

Risedronate, a potent bisphosphonate, is a cornerstone in the treatment of osteoporosis and other bone-related disorders.[1][2] Its mechanism of action involves the inhibition of osteoclast-mediated bone resorption.[2] The purity of Risedronate is critical, and like all APIs, it is susceptible to the formation of impurities during synthesis, formulation, and storage.[2] Among these is the this compound.

Characterization of the this compound

The this compound has been identified as a potential impurity in Risedronate sodium. While the specific circumstances of its initial discovery are not detailed in the public domain, its chemical identity has been established.

| Property | Value | Source |

| Chemical Name | ((3RS,6RS AND 3R,6S-MESO)-2,5-DIHYDROXY-2,5-DIOXO-3,6-BIS((PYRIDIN-3-YL)METHYL)-1,4,2λ5,5λ5-DIOXADIPHOSPHINANE-3,6-DIYL)BIS(PHOSPHONIC ACID) | [3] |

| Molecular Formula | C₁₄H₁₈N₂O₁₂P₄ | [3][4] |

| Molecular Weight | 530.2 g/mol | [3][4] |

Potential Formation Pathway

The precise mechanisms leading to the formation of the this compound are not explicitly described in the available literature. However, based on the structure, a logical hypothesis for its formation can be proposed. It is likely a product of an intermolecular reaction between two molecules of Risedronate, possibly under specific pH, temperature, or concentration conditions during synthesis or storage.

Caption: A logical diagram illustrating the hypothesized intermolecular condensation of two risedronate molecules to form the cyclic dimer, influenced by promoting reaction conditions.

Analytical Methodologies for Impurity Detection

The analysis of Risedronate and its impurities presents challenges due to the polar nature of the bisphosphonate groups.[5] Standard reversed-phase HPLC methods may not provide adequate retention.[5] Therefore, specialized analytical techniques are employed.

Experimental Workflow for Impurity Profiling

A general workflow for the identification and quantification of Risedronate impurities, including the cyclic dimer, would typically involve the following steps:

Caption: A representative experimental workflow for the separation, detection, and quantification of impurities in risedronate samples.

Key Experimental Protocols

While a specific protocol for the discovery of the cyclic dimer is not available, a general approach for the analysis of Risedronate impurities can be outlined based on established methods.

1. Ion Chromatography (IC) Method (Based on USP Monograph)

-

Principle: Ion-exchange chromatography is well-suited for separating highly polar compounds like bisphosphonates.

-

Column: A suitable anion-exchange column, such as the Dionex IonPac™ AS7 as specified in the USP monograph for Risedronate Sodium, is often used.[5]

-

Mobile Phase: An eluent containing a chelating agent like EDTA at an alkaline pH (e.g., pH 9.5) is typically employed. The EDTA helps to prevent chelation of the bisphosphonate with any metal ions in the system, which can cause poor peak shape.[5]

-

Detection: UV detection at a wavelength of approximately 262 nm is common.[5]

-

Sample Preparation: The Risedronate sample (drug substance or dissolved tablets) is diluted in an appropriate solvent, often the mobile phase, to a known concentration.

2. High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)

-

Principle: For structural elucidation of unknown impurities, the coupling of HPLC with a mass spectrometer is a powerful tool.

-

Chromatography: While challenging, HPLC methods can be developed. This may involve ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) to achieve retention.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide an accurate mass of the impurity, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ion, providing structural information. The molecular formula C₁₄H₁₈N₂O₁₂P₄ for the cyclic dimer would be confirmed through this method.

Conclusion

The this compound is a recognized impurity that requires careful monitoring to ensure the quality and safety of Risedronate drug products. While the specific details of its initial discovery and formation are not widely published, the application of advanced analytical techniques such as ion chromatography and LC-MS provides the necessary tools for its detection, identification, and quantification. Further research into the precise conditions that lead to the formation of this and other degradation products would be beneficial for the continued optimization of Risedronate manufacturing and storage protocols. This guide serves as a summary of the currently available information and a framework for the analytical approaches necessary to address this impurity.

References

Spectroscopic and Structural Characterization of Risedronate Cyclic Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural data currently available for the risedronate cyclic dimer. While experimental spectroscopic data for this specific impurity is not widely published, this document aggregates known structural information, predicted spectroscopic characteristics, and detailed experimental protocols for nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis applicable to its characterization. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, purification, and analysis of risedronate and its related compounds.

Structural and Physicochemical Properties

The this compound is recognized as an impurity in the synthesis of risedronate sodium.[1][2] Its structural and physicochemical properties, as compiled from various chemical databases, are summarized below.

| Property | Value | Source |

| Systematic Name | [2,5-dihydroxy-2,5-dioxo-6-phosphono-3,6-bis(pyridin-3-ylmethyl)-1,4,2λ⁵,5λ⁵-dioxadiphosphinan-3-yl]phosphonic acid | PubChem |

| Molecular Formula | C₁₄H₁₈N₂O₁₂P₄ | [1] |

| Molecular Weight | 530.19 g/mol | [1] |

| Synonyms | Risedronate EP Impurity A, Risedronate Related Compound B | [2] |

Spectroscopic Data

As of the latest literature review, detailed experimental NMR and MS spectra for the this compound are not publicly available. However, extensive spectroscopic studies have been conducted on the risedronate monomer and other bisphosphonates. This information, coupled with predicted spectral data, can guide the analysis and identification of the cyclic dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of bisphosphonates.[3][4] Key nuclei for analysis include ¹H, ¹³C, and ³¹P.

Predicted NMR Data for Risedronate (Monomer) in D₂O:

While not data for the dimer, the predicted spectra for the risedronate monomer serve as a foundational reference.

| Nucleus | Predicted Chemical Shifts (ppm) |

| ¹H NMR (400 MHz) | Data not available in search results |

| ¹³C NMR (500 MHz) | Data not available in search results |

Note: Predicted spectra are available for viewing through chemical database resources.

Expected NMR Characteristics of this compound:

-

³¹P NMR: This is the most informative technique for bisphosphonate analysis.[3] The spectrum of the cyclic dimer is expected to be more complex than that of the risedronate monomer due to the different chemical environments of the phosphorus atoms within the cyclic structure. The presence of multiple peaks in the phosphonate region would be indicative of the dimer.

-

¹H and ¹³C NMR: The spectra would show signals corresponding to the pyridinylmethyl groups. The formation of the dimer would likely lead to changes in the chemical shifts of the protons and carbons near the phosphonate groups compared to the monomer. The symmetry of the dimer will also influence the number of distinct signals observed.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of risedronate and its related compounds. Electrospray ionization (ESI) is a commonly employed technique.[5][6]

Expected Mass Spectrum of this compound:

-

Molecular Ion: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be expected at an m/z of approximately 529.97. Depending on the instrumental conditions, other charge states may be observed.

-

Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns involving the loss of water, phosphate, and pyridine moieties.[5]

Experimental Protocols

The following are detailed methodologies for the NMR and MS analysis of bisphosphonates, which can be adapted for the characterization of the this compound.

NMR Spectroscopy of Bisphosphonates

This protocol is based on methods described for the analysis of bisphosphonates on bone, which can be adapted for solution-state NMR.[3]

Sample Preparation:

-

Dissolve the sample in a suitable solvent, typically D₂O for solution-state NMR.

-

The concentration should be optimized based on the instrument's sensitivity, typically in the range of 1-10 mg/mL.

-

For ³¹P NMR, an external reference standard such as phosphoric acid may be used.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Solvent suppression may be necessary for samples in D₂O.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled ¹³C experiment.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

-

³¹P NMR:

-

Pulse sequence: Proton-decoupled ³¹P experiment.

-

A recycle delay of 2-5 seconds is typically used.[3]

-

Mass Spectrometry of Bisphosphonates

This protocol outlines a general approach for the analysis of bisphosphonates using LC-MS/MS.[6][7]

Sample Preparation:

-

Dissolve the sample in a solvent compatible with reverse-phase or HILIC chromatography, such as a mixture of water, acetonitrile, or methanol with a small amount of formic acid.[6]

-

The final concentration should be in the range of 1-10 µg/mL.[8]

-

For biological samples, a solid-phase extraction (SPE) cleanup may be necessary. Derivatization with reagents like diazomethane can improve chromatographic retention and ionization efficiency.[7]

Instrumentation and Parameters:

-

Chromatography:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A column suitable for polar compounds, such as a HILIC column or a C18 column with an appropriate ion-pairing agent.

-

-

Mass Spectrometry:

-

Ion Source: Electrospray ionization (ESI), typically in negative ion mode for bisphosphonates.[5]

-

Mass Analyzer: A triple quadrupole or ion trap mass spectrometer for MS/MS experiments.[5]

-

Scan Mode: Full scan for initial identification followed by product ion scan or multiple reaction monitoring (MRM) for targeted analysis.

-

Signaling Pathway and Experimental Workflow

Risedronate's Mechanism of Action: Inhibition of the Mevalonate Pathway

Risedronate, like other nitrogen-containing bisphosphonates, exerts its therapeutic effect by inhibiting farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway. This inhibition prevents the synthesis of isoprenoid lipids that are crucial for the function of osteoclasts, the cells responsible for bone resorption.

Caption: Inhibition of FPP Synthase by Risedronate in the Mevalonate Pathway.

General Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a bisphosphonate compound such as the this compound.

References

- 1. This compound | C14H18N2O12P4 | CID 117064529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alentris.org [alentris.org]

- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 4. Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray ionization mass spectrometry and tandem mass spectrometry of clodronate and related bisphosphonate and phosphonate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass spectrometry and molecular modeling studies on the inclusion complexes between alendronate and β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Thermal Degradation of Risedronate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risedronate, a third-generation bisphosphonate, is a cornerstone in the management of osteoporosis and other bone-related disorders. Despite its therapeutic efficacy, Risedronate exhibits limited thermal stability, a critical consideration in its formulation, manufacturing, and storage. This technical guide provides a comprehensive overview of the current scientific understanding of the thermal degradation of Risedronate. While the formation of dimers as a specific degradation product is a point of interest, the available literature primarily focuses on the overall thermal behavior and stability rather than the explicit identification and quantification of such dimeric species. This document summarizes the key findings on Risedronate's thermal lability, details the experimental protocols employed in its analysis, and provides visual representations of these methodologies.

Introduction

Risedronate sodium, the monosodium salt of risedronic acid, is chemically known as [1-hydroxy-2-(3-pyridinyl)ethylidene]bis(phosphonic acid). Its structure, containing a pyridine ring and two phosphonate groups, is crucial for its pharmacological activity but also influences its physicochemical properties, including its response to thermal stress. Understanding the thermal degradation pathways of Risedronate is paramount for ensuring drug product quality, safety, and efficacy. Thermal decomposition can lead to a loss of potency and the formation of potentially harmful impurities.

Thermal Stability Profile of Risedronate

Studies have consistently demonstrated that Risedronate possesses low thermal stability. The onset of decomposition has been reported to occur at temperatures below 100°C, indicating its sensitivity to heat.[1] The degradation process is described as a multi-step phenomenon, though the specific chemical transformations and resulting products are not extensively detailed in the current body of scientific literature.

Contrasting reports exist regarding Risedronate's thermal stability under forced degradation conditions. While some studies indicate early decomposition, at least one forced degradation study suggested stability under thermal stress. This discrepancy underscores the need for further, detailed investigations into the specific conditions that trigger and influence the degradation of Risedronate.

Analysis of Thermal Degradation

Several thermoanalytical and chromatographic techniques are employed to investigate the thermal stability of Risedronate.

Experimental Protocols

3.1.1. Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is utilized to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere.

-

Objective: To determine the temperatures at which Risedronate loses mass, indicating decomposition or the loss of solvated molecules.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

A small, accurately weighed sample of Risedronate sodium (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

-

The mass of the sample is continuously monitored as the temperature increases over a defined range (e.g., from ambient to 600°C).

-

The resulting TGA curve plots the percentage of weight loss against temperature.

-

3.1.2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Objective: To identify thermal events such as melting, crystallization, and decomposition by detecting endothermic or exothermic transitions.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A small, accurately weighed sample of Risedronate sodium (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C) under an inert atmosphere (e.g., nitrogen).

-

The DSC thermogram shows the heat flow to the sample versus temperature, with peaks indicating thermal events.

-

Quantitative Data

Table 1: Summary of Analytical Techniques for Risedronate Analysis

| Technique | Application in Risedronate Analysis | Information Provided |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability | Onset of decomposition temperature, mass loss at different temperatures |

| Differential Scanning Calorimetry (DSC) | Characterization of thermal transitions | Melting point, enthalpy of fusion, decomposition temperature |

| High-Performance Liquid Chromatography (HPLC) | Purity testing, quantification of Risedronate and impurities | Separation and quantification of the active pharmaceutical ingredient and its related substances |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of degradation products | Structural elucidation of impurities and degradants based on mass-to-charge ratio |

Dimer Formation: A Research Gap

The primary focus of this technical guide was to explore the thermal degradation of Risedronate with a specific emphasis on dimer formation. However, a thorough review of the scientific literature did not yield any specific studies that identified or quantified the formation of Risedronate dimers as a result of thermal stress. This represents a significant gap in the understanding of Risedronate's degradation profile. Future research employing advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy on thermally stressed Risedronate samples would be invaluable in elucidating the structures of its degradation products, including any potential oligomeric species.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the key experimental techniques used in the thermal analysis of Risedronate.

Conclusion

The thermal degradation of Risedronate is a critical aspect of its chemistry that warrants careful consideration during pharmaceutical development and manufacturing. While it is established that Risedronate has low thermal stability, the specific degradation pathways and the identity of the resulting products, particularly the formation of dimers, remain an area for future investigation. The application of advanced analytical methodologies will be essential to fully characterize the thermal degradation profile of Risedronate, thereby ensuring the development of stable and safe drug products. This technical guide provides a foundation of the current knowledge and highlights the existing research gaps for scientists and professionals in the field.

References

Potential Biological Activity of Risedronate Cyclic Dimer: A Technical Whitepaper for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document explores the potential biological activity of Risedronate cyclic dimer, a novel chemical entity. As of the date of this publication, there is a notable absence of direct experimental data on the biological effects of this specific molecule in publicly available scientific literature. The information presented herein is largely extrapolated from the well-documented activities of its parent compound, Risedronate. This whitepaper is intended to serve as a technical guide and a conceptual framework to stimulate and inform future research in this area.

Executive Summary

Risedronate, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of metabolic bone diseases, primarily through its robust inhibition of osteoclast-mediated bone resorption. Its mechanism of action, centered on the inhibition of farnesyl diphosphate synthase (FDPS) within the mevalonate pathway, is well-characterized. This whitepaper introduces the concept of the this compound and posits its potential biological activities by analogy to its monomeric precursor. We will delve into the established anti-resorptive, emerging anti-cancer, and potential anti-inflammatory properties of Risedronate, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams. The primary objective is to provide a comprehensive resource for researchers poised to investigate this promising, yet unexplored, chemical space.

Introduction to Risedronate and the Concept of a Cyclic Dimer

Risedronate is a third-generation bisphosphonate widely prescribed for the treatment of osteoporosis and Paget's disease of bone.[1][2][3][4] Its chemical structure, featuring a pyridinyl ring, contributes to its high potency. The core pharmacological effect of Risedronate is the preservation of bone mineral density by impeding the bone-resorbing activity of osteoclasts.

The concept of a "this compound" suggests a molecule where two Risedronate monomers are chemically linked to form a cyclic structure. The precise nature of this linkage would significantly influence its physicochemical properties, such as solubility, stability, and bone-binding affinity, and consequently, its biological activity. This whitepaper will explore the potential biological activities of such a dimer, assuming it retains the core pharmacophore of the Risedronate monomer.

Established Biological Activity of Risedronate (Monomer)

The biological activities of Risedronate have been extensively studied. The following sections summarize the key findings for the monomer, which form the basis for our hypotheses regarding the cyclic dimer.

Anti-Resorptive Activity

The primary and clinically utilized activity of Risedronate is its potent inhibition of bone resorption.

Risedronate is internalized by osteoclasts during the process of bone resorption.[2] Inside the osteoclast, it inhibits farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway.[1] This inhibition prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins (e.g., Ras, Rho, Rab), which are critical for osteoclast function, including the maintenance of the ruffled border and cell survival.[1] The disruption of these processes leads to osteoclast apoptosis and a reduction in bone resorption.

The efficacy of Risedronate in reducing bone turnover markers and fracture risk has been demonstrated in numerous clinical trials.

| Parameter | Treatment Group | Change from Baseline | Study Population | Citation |

| Urinary C-telopeptide of type I collagen (CTX) | Risedronate 5 mg/day | -60% (median) at 3-6 months | Postmenopausal women with osteoporosis | |

| Urinary N-telopeptide of type I collagen (NTX) | Risedronate 5 mg/day | -51% (median) at 3-6 months | Postmenopausal women with osteoporosis | |

| Vertebral Fracture Risk | Risedronate 5 mg/day | -75% over 1 year, -50% over 3 years | Postmenopausal women with osteoporosis | |

| Non-Vertebral Fracture Risk | Risedronate 5 mg/day | Reduction accounted for by 77% (CTX) and 54% (NTX) decrease | Postmenopausal women with osteoporosis | |

| Circulating Osteoclast Precursors | Risedronate 35 mg/week | Significant reduction after 3 months | Postmenopausal osteoporotic women | |

| Serum RANKL | Risedronate 35 mg/week | Significant reduction after 3 months | Postmenopausal osteoporotic women | |

| Serum TNF-α | Risedronate 35 mg/week | Significant reduction after 3 months | Postmenopausal osteoporotic women |

Anti-Cancer Activity

Emerging preclinical evidence suggests that Risedronate possesses direct anti-tumor properties, particularly against bone-metastasizing cancers and osteosarcoma.

The anti-cancer effects of Risedronate are also linked to the inhibition of the mevalonate pathway in cancer cells. This can induce apoptosis, inhibit proliferation, and reduce cell invasion. Specifically, Risedronate has been shown to inhibit the prenylation of Ras and Rap1A proteins and the phosphorylation of Erk 1 and 2 in osteosarcoma cell lines.

| Cell Line | Treatment | Effect | Concentration | Citation |

| LM8 (Osteosarcoma) | Risedronate | Time- and dose-dependent cytotoxicity | 10-50 µM | |

| LM8, SaOS2, KHOS (Osteosarcoma) | Risedronate | Time- and dose-dependent growth inhibition | Not specified | |

| SaOS-2 and U2OS (Osteosarcoma) | Risedronate | Dose-dependent inhibition of cell invasion | Not specified | |

| SaOS-2 and U2OS (Osteosarcoma) | Risedronate | Suppression of MMP-2 and MMP-9 mRNA expression | Not specified | |

| D-17 (Canine Osteosarcoma) | Risedronate | Concentration-dependent cytotoxicity | 1-100 µg/mL | |

| U-2 OS (Human Osteosarcoma) | Risedronate | Concentration-dependent cytotoxicity | 1-100 µg/mL |

Furthermore, Risedronate has been shown to act synergistically with standard anticancer agents like carboplatin, doxorubicin, vincristine, and etoposide in osteosarcoma cell lines.

Potential Biological Activity of this compound

Based on the known activities of the Risedronate monomer, we can hypothesize the potential biological activities of a cyclic dimer. These hypotheses provide a roadmap for future experimental investigation.

Potential Anti-Resorptive Activity

It is plausible that the this compound would retain anti-resorptive properties. The presence of two Risedronate pharmacophores could potentially lead to:

-

Altered Bone Binding Affinity: The spatial arrangement and number of phosphonate groups in the dimer would likely alter its affinity for hydroxyapatite. This could result in a longer residence time in the bone matrix or a different distribution profile.

-

Modified Cellular Uptake: The size and conformation of the dimer may influence its uptake by osteoclasts.

-

Potentially Enhanced FDPS Inhibition: The presence of two Risedronate units could lead to a more potent inhibition of FDPS, although this would depend on the ability of the dimer to access the enzyme's active site.

Potential Anti-Cancer Activity

The anti-cancer potential of the this compound is an intriguing area for investigation. A dimeric structure might offer:

-

Novel Pharmacokinetics: The dimer's size and polarity will likely result in a different pharmacokinetic profile compared to the monomer, potentially leading to altered tumor penetration and retention.

-

Synergistic Intracellular Effects: If the dimer is internalized by cancer cells, the presence of two active moieties could lead to a more profound disruption of the mevalonate pathway.

Potential Anti-Inflammatory Activity

While less explored, Risedronate has shown some effects on pro-inflammatory cytokines. A study on inflammatory bowel disease also suggests a role for Risedronate in mitigating bone loss associated with glucocorticoid therapy. The cyclic dimer could potentially have more pronounced anti-inflammatory effects, an area ripe for investigation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this whitepaper, which can be adapted for the study of this compound.

Cell Viability (MTT) Assay

-

Objective: To determine the cytotoxic effects of a compound on cell lines.

-

Procedure:

-

Seed cells (e.g., osteosarcoma cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., Risedronate or its cyclic dimer) for specified time periods (e.g., 24, 48, 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Western Blot Analysis for Protein Prenylation and Signaling

-

Objective: To assess the effect of a compound on protein prenylation and downstream signaling pathways.

-

Procedure:

-

Culture cells to a suitable confluency and treat with the test compound for the desired time.

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., unprenylated Rap1A, total Ras, phospho-Erk1/2, total Erk1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Matrigel Invasion Assay

-

Objective: To evaluate the effect of a compound on the invasive capacity of cancer cells.

-

Procedure:

-

Rehydrate Matrigel-coated transwell inserts (e.g., 8 µm pore size) with a serum-free medium.

-

Harvest and resuspend cancer cells in a serum-free medium containing the test compound at various concentrations.

-

Add the cell suspension to the upper chamber of the transwell insert.

-

Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet or a Hemacolor stain).

-

Count the number of invaded cells in several microscopic fields.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts discussed in this whitepaper.

Caption: Mechanism of Action of Risedronate in Osteoclasts.

References

Methodological & Application

Application Note: Analytical Methods for the Detection of Risedronate Cyclic Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risedronate, a third-generation bisphosphonate, is a potent inhibitor of bone resorption widely used in the treatment of osteoporosis and other bone-related diseases. During the synthesis, formulation, and storage of Risedronate sodium, various process-related and degradation impurities can arise. One such impurity is the Risedronate cyclic dimer, also identified as Risedronate EP Impurity A and Risedronate Related Compound B. The presence and quantity of this and other impurities must be carefully monitored to ensure the safety and efficacy of the final drug product, in accordance with regulatory standards set by bodies such as the ICH.

This application note provides a detailed overview of analytical methodologies for the detection and quantification of the this compound. It includes information on the structure of the dimer, a proposed formation pathway, and a comprehensive experimental protocol based on the ion chromatography method described in the United States Pharmacopeia (USP) for Risedronate and its related compounds.

This compound: Structure and Formation

The this compound (C₁₄H₁₈N₂O₁₂P₄) is a known impurity of Risedronate.[1][2] Its formation is likely a result of intermolecular condensation between two molecules of Risedronate under specific conditions, such as elevated temperature or in the presence of certain reagents during synthesis or degradation.

Below is a diagram illustrating a proposed pathway for the formation of the this compound.

Proposed formation pathway of the this compound.

Analytical Methods for Impurity Detection

Several analytical techniques are employed for the detection of impurities in Risedronate sodium, including High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Mass Spectrometry (MS).[2] Ion chromatography is particularly well-suited for the analysis of highly polar compounds like Risedronate and its impurities due to its ability to provide excellent separation and resolution.

The United States Pharmacopeia (USP) monograph for Risedronate Sodium outlines an ion chromatography method for the assay of the active pharmaceutical ingredient (API) and its related compounds.[3][4] This method can be adapted and validated for the specific detection and quantification of the this compound.

Quantitative Data Summary

The following table summarizes the typical system suitability requirements for the analysis of Risedronate and its related compounds, as specified in the USP monograph. These parameters should be met to ensure the validity of the analytical results.

| Parameter | USP Specification |

| Tailing Factor (Risedronate Peak) | ≤ 1.5 |

| Relative Standard Deviation (RSD) of Peak Area (n≥3) | ≤ 1.0% |

| Resolution between Risedronate and Related Compounds | ≥ 1.5 |

Data compiled from the USP monograph for Risedronate Sodium.[4]

Experimental Protocol: Ion Chromatography Method

This protocol is based on the USP monograph for the analysis of Risedronate Sodium and its related compounds and is suitable for adaptation for the detection of the this compound.

Materials and Reagents

-

Risedronate Sodium reference standard

-

This compound (Risedronate Related Compound B) reference standard

-

Edetate disodium (EDTA)

-

Sodium hydroxide (NaOH)

-

Deionized water, HPLC grade

-

Acetonitrile, HPLC grade

Instrumentation

-

High-Performance Ion Chromatography (HPIC) system equipped with a UV detector. A bio-inert system is recommended to prevent chelation of Risedronate with metal components.

-

Anion-exchange column (e.g., Dionex IonPac AS7, 4 x 250 mm, or equivalent USP L48 column)

-

Data acquisition and processing software

Preparation of Solutions

-

Mobile Phase (4.8 mM EDTA, pH 9.5): Prepare a solution of 4.8 mM EDTA in deionized water. Adjust the pH to 9.5 ± 0.1 with sodium hydroxide.

-

Diluent: Prepare the mobile phase as the diluent.

-

Standard Stock Solution (Risedronate): Accurately weigh and dissolve an appropriate amount of Risedronate Sodium reference standard in the diluent to obtain a known concentration (e.g., 1.0 mg/mL).

-

Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

-

System Suitability Solution: Prepare a solution containing both Risedronate and the this compound at appropriate concentrations in the diluent.

-

Sample Solution: Accurately weigh and dissolve the Risedronate drug substance or product in the diluent to obtain a target concentration for analysis.

Chromatographic Conditions

| Parameter | Condition |

| Column | Dionex IonPac AS7 (4 x 250 mm) or equivalent |

| Mobile Phase | 4.8 mM EDTA, pH 9.5 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 263 nm |

| Run Time | Approximately 20 minutes |

Analytical Procedure

-

Equilibrate the ion chromatography system with the mobile phase until a stable baseline is achieved.

-

Inject the system suitability solution to verify the performance of the system (resolution, tailing factor, and peak area precision).

-

Inject the standard solutions of Risedronate and the this compound to determine their respective retention times and response factors.

-

Inject the sample solution to determine the presence and quantity of the this compound.

-

Calculate the amount of the this compound in the sample using the response factor from the standard injection.

Workflow for Risedronate Impurity Analysis

The following diagram outlines the general workflow for the analysis of Risedronate and its impurities, including the cyclic dimer.

General workflow for the analysis of Risedronate impurities.

Conclusion

The detection and quantification of the this compound are critical aspects of quality control for Risedronate sodium drug substance and product. The ion chromatography method outlined in this application note, adapted from the USP monograph, provides a robust and reliable approach for the analysis of this and other related impurities. Adherence to system suitability criteria and proper validation of the method for the specific impurity are essential for ensuring accurate and reproducible results. This will ultimately contribute to the overall safety and efficacy of Risedronate-containing medications.

References

Application Note: HPLC-Based Separation of Risedronate and its Cyclic Dimer

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Risedronate and its critical process impurity, the cyclic dimer. The cyclic dimer, identified as Risedronate EP Impurity A, is a key related substance that requires careful monitoring to ensure the quality and safety of Risedronate drug products. The described method is based on the principles outlined in the European Pharmacopoeia (EP) for the analysis of Risedronate Sodium and its related substances, offering a reliable protocol for researchers, scientists, and drug development professionals.

Introduction

Risedronate is a potent bisphosphonate used in the treatment of osteoporosis and other bone-related diseases. During its synthesis and storage, various impurities can form, one of the most significant being a cyclic dimer. The presence of this and other impurities must be strictly controlled to meet regulatory requirements. This document provides a detailed protocol for an HPLC method that achieves baseline separation of Risedronate from its cyclic dimer, enabling accurate quantification and ensuring product quality.

Experimental Protocols

This section outlines the detailed methodology for the HPLC separation of Risedronate and its cyclic dimer.

Materials and Reagents

-

Risedronate Sodium (Reference Standard)

-

Risedronate Cyclic Dimer (Risedronate EP Impurity A Reference Standard)

-

Edetate Disodium (EDTA)

-

Sodium Hydroxide (NaOH)

-

Water, HPLC grade

-

Hydrochloric Acid (for pH adjustment)

Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

| Parameter | Specification |

| HPLC System | A gradient HPLC system with a UV detector. |

| Column | A strong anion-exchange column, such as Dionex IonPac AS7 (4 x 250 mm). |

| Mobile Phase | 4.8 mM Edetate Disodium (EDTA) in water. Adjust pH to 9.5 with Sodium Hydroxide. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 263 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 20 minutes |

Standard and Sample Preparation

Standard Solution:

-

Prepare a stock solution of Risedronate Sodium reference standard at a concentration of 1.0 mg/mL in the mobile phase.

-

Prepare a stock solution of this compound (Impurity A) reference standard at a concentration of 0.1 mg/mL in the mobile phase.

-

For system suitability, prepare a mixed standard solution containing 0.5 mg/mL of Risedronate Sodium and 0.05 mg/mL of the cyclic dimer in the mobile phase.

Sample Solution (from Tablets):

-

Weigh and finely powder a representative number of Risedronate tablets.

-

Transfer an amount of powder equivalent to 50 mg of Risedronate Sodium into a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm nylon filter before injection.

Data Presentation

The following table summarizes the expected retention times and system suitability parameters for the separation of Risedronate and its cyclic dimer.

| Compound | Retention Time (approx.) |

| Risedronate | 12.0 min |

| Cyclic Dimer | 9.5 min |

System Suitability Requirements:

| Parameter | Acceptance Criteria |

| Resolution (Risedronate/Cyclic Dimer) | ≥ 2.0 |

| Tailing Factor (Risedronate peak) | ≤ 2.0 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

Method Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for Risedronate and its cyclic dimer.

Caption: Workflow for the HPLC analysis of Risedronate and its cyclic dimer.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the separation and quantification of Risedronate and its cyclic dimer impurity. Adherence to the specified experimental conditions and system suitability criteria will ensure accurate and reproducible results, which are essential for the quality control of Risedronate in a pharmaceutical setting. This method is suitable for routine analysis in drug development and manufacturing environments.

Mass Spectrometry Protocol for the Detection and Quantification of Risedronate and its Cyclic Dimer Impurity

Application Note

This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of risedronate and the identification of its cyclic dimer impurity, also known as Risedronate EP Impurity A. Risedronate, a bisphosphonate used in the treatment of osteoporosis, can be challenging to analyze due to its high polarity.[1] This protocol employs a derivatization step to enhance chromatographic retention and ionization efficiency, enabling robust and reliable quantification in various matrices.

The risedronate cyclic dimer is a known impurity that requires monitoring during drug development and quality control. This method provides the necessary parameters for its detection. The protocol is intended for researchers, scientists, and drug development professionals working on the analysis of risedronate and related compounds.

Experimental Protocols

Sample Preparation and Derivatization

Due to the hydrophilic nature of bisphosphonates, a derivatization step is employed to improve chromatographic performance and mass spectrometric sensitivity.[1][2][3][4][5] Trimethylsilyl-diazomethane is a common and effective derivatizing agent for this purpose.[1]

Materials:

-

Risedronate and this compound reference standards

-

Risedronate-d4 (internal standard)

-

Human Plasma (or other relevant biological matrix)

-

Solid-Phase Extraction (SPE) cartridges (Anion Exchange)

-

Trimethylsilyl-diazomethane (2.0 M in hexanes)

-

Methanol

-

Acetonitrile

-

Ammonium Acetate

-

Formic Acid

-

Deionized Water

Procedure:

-

Spiking: Spike 200 µL of plasma with the appropriate concentrations of risedronate and this compound standards, and a fixed concentration of the internal standard (risedronate-d4).

-

SPE:

-

Condition an anion exchange SPE cartridge.

-

Load the plasma sample.

-

Wash the cartridge to remove interferences.

-

-

On-Cartridge Derivatization:

-

Add 100 µL of trimethylsilyl-diazomethane solution to the SPE cartridge.

-

Allow the reaction to proceed for 15 minutes at room temperature. This methylation of the phosphonic acid groups decreases the polarity of the analytes.[1]

-

-

Elution: Elute the derivatized analytes from the SPE cartridge using an appropriate solvent mixture (e.g., methanol with a small percentage of formic acid).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 150 mm x 2.0 mm, 5 µm)[1] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |

| Flow Rate | 300 µL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer.

Mass Spectrometer Settings:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[6][7][8] |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 350 °C[6] |

| Collision Energy | Optimized for each transition |

MRM Transitions:

The following table summarizes the precursor and product ions for the targeted analysis of risedronate, its internal standard, and the cyclic dimer. The exact masses for the derivatized compounds will depend on the extent of methylation. The transitions for the underivatized compounds are provided for reference and direct analysis if derivatization is not performed.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Risedronate | 281.9 | 63.1 | This transition is for the underivatized molecule.[6] The collision energy would be approximately -58 volts.[6] |

| Risedronate-d4 (IS) | 285.9 | 63.1 | Assuming deuteration on the pyridine ring. The exact mass will depend on the position of the deuterium atoms. |

| This compound | 529.1 | To be determined | The precursor ion is the deprotonated molecule [M-H]- of the cyclic dimer (MW = 530.19 g/mol ). Product ions would need to be determined by infusing a standard and performing product ion scans. |

Note on Dimer Fragmentation: The fragmentation of the cyclic dimer would need to be empirically determined. Likely product ions would result from the cleavage of the phosphonate ester bonds or the pyridine side chains.

Data Presentation

Table 1: Quantitative Analysis of Risedronate

| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Accuracy (%) | Precision (%CV) |

| Risedronate | 0.2 | 25 | >0.99 | 94-106 | <15 |

This data is representative and should be established during method validation.[1]

Table 2: Mass Spectrometry Parameters for Risedronate and Cyclic Dimer

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Risedronate | 281.9 | 63.1 | 100 | -58 |

| Risedronate-d4 (IS) | 285.9 | 63.1 | 100 | -58 |

| This compound | 529.1 | TBD | 100 | TBD |

Visualizations

Caption: Experimental workflow for the analysis of risedronate and its cyclic dimer.

Caption: Logical flow of a triple quadrupole mass spectrometer in MRM mode.

References

- 1. This compound | C14H18N2O12P4 | CID 117064529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. Risedronic acid - Wikipedia [en.wikipedia.org]

- 6. GSRS [precision.fda.gov]

- 7. cymitquimica.com [cymitquimica.com]

- 8. US9011832B2 - Heteroatom containing cyclic dimers - Google Patents [patents.google.com]

Application Note: Structural Elucidation of a Risedronate Dimer Using Multinuclear and Multidimensional NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals involved in the characterization of active pharmaceutical ingredients (APIs) and their related substances.

Introduction

Risedronate is a pyridinyl bisphosphonate used in the treatment of osteoporosis. During pharmaceutical development and stability testing, it is crucial to identify and characterize any impurities or degradation products to ensure the safety and efficacy of the drug product. Forced degradation studies are intentionally carried out under stress conditions like heat, light, oxidation, and hydrolysis to predict the likely degradation products.[1] This application note presents a detailed protocol for the structural elucidation of a potential risedronate dimer, a substance that may arise during such stress testing, utilizing a comprehensive suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques.

The unequivocal structural identification of such process-related impurities or degradants is a critical aspect of modern pharmaceutical analysis.[2] NMR spectroscopy, with its ability to provide detailed information about molecular structure without the need for reference standards of the unknown compounds, is an indispensable tool for this purpose.[2][3] This note will cover a hypothetical forced degradation procedure to generate the dimer, followed by a systematic NMR analysis protocol including 1D (¹H, ¹³C, ³¹P) and 2D (COSY, HSQC, HMBC) experiments.

Hypothetical Formation of Risedronate Dimer

For the purpose of this application note, we will consider a hypothetical risedronate dimer formed under thermal stress. The proposed structure involves the formation of a pyrophosphate linkage between two risedronate molecules. This is a plausible degradation pathway for bisphosphonates under thermal stress, leading to the elimination of a water molecule.

Experimental Protocols

Forced Degradation of Risedronate Sodium (Thermal Stress)

This protocol describes a method to induce the formation of the risedronate dimer through thermal degradation.

-

Sample Preparation: Weigh 100 mg of risedronate sodium into a clean, dry glass vial.

-

Thermal Stress: Place the vial in a calibrated oven at 150°C for 48 hours. The decomposition of risedronate has been noted to begin at temperatures below 100°C, thus this elevated temperature should accelerate the formation of degradation products.

-

Sample Retrieval: After 48 hours, remove the vial from the oven and allow it to cool to room temperature.

-

Isolation of the Dimer:

-

Dissolve the stressed sample in a minimal amount of deionized water.

-

Employ preparative High-Performance Liquid Chromatography (HPLC) to isolate the dimer impurity. A C18 column with a gradient mobile phase of a phosphate buffer and acetonitrile is a suitable starting point.

-

Collect the fraction corresponding to the dimer peak.

-

Lyophilize the collected fraction to obtain the isolated dimer as a solid powder.

-

-

Purity Assessment: Analyze the purity of the isolated dimer using analytical HPLC. The purity should be >95% for unambiguous NMR analysis.

Experimental Workflow for Forced Degradation and Dimer Isolation

Caption: Workflow for generating and isolating the risedronate dimer.

NMR Spectroscopic Analysis

This protocol outlines the NMR experiments for the structural elucidation of the isolated risedronate dimer.

-

Sample Preparation: Dissolve 5-10 mg of the isolated dimer in 0.6 mL of Deuterium Oxide (D₂O).

-

Instrumentation: The experiments should be performed on a 400 MHz or higher field NMR spectrometer.

-

1D NMR Experiments:

-

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of the proton signals.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

³¹P NMR: Acquire a proton-decoupled phosphorus spectrum to observe the chemical environment of the phosphonate groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

-

Data Presentation and Interpretation

The following tables summarize the predicted NMR data for risedronate monomer and the hypothesized pyrophosphate-linked dimer. The key diagnostic changes are the appearance of two distinct sets of signals for the pyridinyl and ethylidene moieties in the dimer, and a change in the ³¹P NMR spectrum.

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

| Assignment | Risedronate Monomer | Hypothesized Dimer |

| H-2 (Pyridine) | δ 8.8 ppm (s) | δ 8.9 ppm (s), δ 8.7 ppm (s) |

| H-4 (Pyridine) | δ 8.5 ppm (d) | δ 8.6 ppm (d), δ 8.4 ppm (d) |

| H-5 (Pyridine) | δ 7.9 ppm (t) | δ 8.0 ppm (t), δ 7.8 ppm (t) |

| H-6 (Pyridine) | δ 8.6 ppm (d) | δ 8.7 ppm (d), δ 8.5 ppm (d) |

| -CH₂- | δ 3.4 ppm (t) | δ 3.5 ppm (t), δ 3.3 ppm (t) |

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)

| Assignment | Risedronate Monomer | Hypothesized Dimer |

| C-2 (Pyridine) | δ 150 ppm | δ 151 ppm, δ 149 ppm |

| C-3 (Pyridine) | δ 138 ppm | δ 139 ppm, δ 137 ppm |

| C-4 (Pyridine) | δ 142 ppm | δ 143 ppm, δ 141 ppm |

| C-5 (Pyridine) | δ 125 ppm | δ 126 ppm, δ 124 ppm |

| C-6 (Pyridine) | δ 148 ppm | δ 149 ppm, δ 147 ppm |

| -CH₂- | δ 35 ppm | δ 36 ppm, δ 34 ppm |

| C-(OH)(P)₂ | δ 75 ppm (t) | δ 76 ppm (t), δ 74 ppm (t) |

Table 3: Predicted ³¹P NMR Data (162 MHz, D₂O)

| Assignment | Risedronate Monomer | Hypothesized Dimer |

| -P(O)(OH)₂ | δ 18 ppm (s) | δ 10 ppm (d), δ -5 ppm (d) |

Structural Elucidation Workflow

The structural elucidation of the dimer follows a logical progression, integrating data from all NMR experiments.

Logical Workflow for Structural Elucidation

Caption: Logical workflow for the structural elucidation of the risedronate dimer.

Conclusion